molecular formula C14H19NO4 B6334207 Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate CAS No. 168162-31-0

Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate

Cat. No.: B6334207
CAS No.: 168162-31-0
M. Wt: 265.30 g/mol
InChI Key: WKVOUKUMOBOVGX-UHFFFAOYSA-N
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Description

Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate is an organic compound with the molecular formula C14H19NO4. It is a derivative of benzoic acid and is characterized by the presence of a tert-butoxycarbonyl group and a methylamino group attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 3-aminobenzoate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of flow microreactor systems. These systems allow for continuous production and improved efficiency compared to traditional batch processes. The use of flow microreactors also enhances the safety and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like hydrochloric acid or sulfuric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(tert-butoxycarbonyl)amino)benzoate
  • Methyl 3-(tert-butoxycarbonyl)amino)methyl)benzoate
  • 3-(N-tert-butoxycarbonylamino)benzoic acid

Uniqueness

Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate is unique due to the presence of both a tert-butoxycarbonyl group and a methylamino group. This combination provides distinct reactivity and stability compared to similar compounds. The tert-butoxycarbonyl group offers protection during synthesis, while the methylamino group enhances its versatility in various chemical reactions .

Properties

IUPAC Name

methyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15(4)11-8-6-7-10(9-11)12(16)18-5/h6-9H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVOUKUMOBOVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601184023
Record name Methyl 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168162-31-0
Record name Methyl 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168162-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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